Sildenafil-d8

Overview

Description

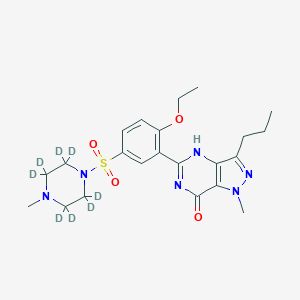

Sildenafil-d8 is a deuterium labeled Sildenafil . Sildenafil is used to treat men who have erectile dysfunction . It belongs to a group of medicines called phosphodiesterase 5 (PDE5) inhibitors . These medicines prevent an enzyme called phosphodiesterase type-5 from working too quickly .

Synthesis Analysis

Sildenafil has been synthesized in various ways. For instance, one study discusses the commercial synthesis of Sildenafil and its relevance in treating diabetic neuropathic patients with erectile dysfunction . Another study presents the evolution of sildenafil synthetic routes, including the initial synthesis of sildenafil citrate, an improved synthesis scheme using 2,2-ethoxy benzoyl chloride, and an optimized commercial synthesis of sildenafil in terms of green chemistry .Molecular Structure Analysis

Sildenafil-d8 has a molecular formula of C22H30N6O4S . Its molecular weight is 482.6 g/mol . The structure of Sildenafil-d8 includes a piperazine ring, which is labeled with deuterium .Chemical Reactions Analysis

Sildenafil-d8 has been used in various chemical reactions. For example, it has been used in the preparation of sildenafil cocrystals with co-former molecules including aspirin (acetylsalicylic acid [ASA]), fumaric acid (FMA), and benzoic acid (BZA) to improve the water solubility of sildenafil .Physical And Chemical Properties Analysis

Sildenafil-d8 has a molecular weight of 482.6 g/mol . It has a topological polar surface area of 118 Ų . Sildenafil is a biopharmaceutical categorization system Class II medication with low bioavailability because it is almost insoluble in water .Scientific Research Applications

Quantification of Sildenafil and Its Metabolite in Human Plasma

Sildenafil-d8 is used as an internal standard for the simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma . This is achieved through a sensitive and specific liquid chromatography-tandem mass spectrometry (LC–MS/MS) method . The method has been validated over a linear concentration range and demonstrated intra and inter-day precision .

Bioequivalence Study

The LC–MS/MS method mentioned above has been applied to a bioequivalence study . This study was conducted following the oral administration of 100 mg of sildenafil in 43 healthy Indian male human volunteers under fasting conditions .

Pharmacokinetic Study

The same LC–MS/MS method has also been successfully applied to a pharmacokinetic study of an oral low dose of sildenafil in Chinese healthy volunteers . This study provides valuable data on the absorption, distribution, metabolism, and excretion of sildenafil .

Pulmonary Arterial Hypertension (PAH) Treatment

Sildenafil, the parent drug of Sildenafil-d8, is a phosphodiesterase type 5 (PDE5) inhibitor . It relaxes pulmonary artery smooth muscle, modifies pulmonary vascular remodeling, and inhibits pulmonary vascular smooth muscle cell proliferation, thereby improving pulmonary circulation . Sildenafil is used to treat PAH at an oral dose of 5 or 20 mg in the clinic .

Erectile Dysfunction Treatment

Sildenafil is also used to treat erectile dysfunction . The doses used for this purpose are typically higher than those used for PAH treatment .

Research on Metabolism of Sildenafil

Sildenafil-d8 can be used in research to understand the metabolism of sildenafil . The metabolism of sildenafil is primarily mediated by the hepatic CYP3A4 isoenzyme and to a minor extent, via the hepatic CYP2C9 isoenzyme .

Mechanism of Action

Target of Action

Sildenafil-d8, a deuterated compound of Sildenafil , primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in the penis .

Mode of Action

Sildenafil-d8 enhances the effect of nitric oxide (NO) by inhibiting PDE5 . NO is released in the corpus cavernosum during sexual stimulation and activates the enzyme guanylate cyclase, resulting in increased levels of cGMP . This leads to smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, Sildenafil-d8 causes increased levels of cGMP in the corpus cavernosum, resulting in further smooth muscle relaxation and inflow of blood .

Biochemical Pathways

The primary biochemical pathway affected by Sildenafil-d8 involves the nitric oxide (NO)-cGMP pathway . During sexual stimulation, NO is released in the corpus cavernosum. NO then activates guanylate cyclase, leading to increased levels of cGMP . cGMP produces smooth muscle relaxation and inflow of blood to the corpus cavernosum . Sildenafil-d8 enhances this effect by inhibiting PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum .

Pharmacokinetics

Sildenafil-d8 is absorbed rapidly, but its absorption can be slower with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and its major metabolite is formed via the N-desmethylation pathway . Sildenafil-d8 is excreted mainly in feces (~80%, as metabolites) and urine (~13%) . Its clearance may be decreased in patients with hepatic cirrhosis or severe renal impairment .

Result of Action

The molecular and cellular effects of Sildenafil-d8’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum and the dilation of blood vessels in the penis . This leads to increased blood flow to the penis, facilitating the occurrence and maintenance of an erection in response to sexual stimulation .

Action Environment

While specific studies on the influence of environmental factors on Sildenafil-d8’s action are limited, it’s known that the efficacy of Sildenafil can be influenced by various factors. For instance, a high-fat meal can slow the absorption of Sildenafil . Additionally, the presence of Sildenafil and its metabolites in the environment, such as in water systems, has been reported , indicating potential environmental impacts that could theoretically influence the action and stability of Sildenafil-d8.

Safety and Hazards

Future Directions

Sildenafil has been approved for the treatment of patients with heart failure with ejection fraction < 45% . It’s also indicated for the treatment of erectile dysfunction . Future research may focus on the safety and tolerability of co-administration of vericiguat and sildenafil in healthy volunteers .

properties

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-BGKXKQMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649150 | |

| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sildenafil-d8 | |

CAS RN |

951385-68-5 | |

| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)